3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one
Description
3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one (CAS: 1857256-49-5) is a spirocyclic compound featuring a bicyclic 2-azaspiro[3.3]heptan-1-one core substituted at the 3-position with a thiophene moiety. This structure combines the conformational rigidity of the spirocyclic system with the electron-rich aromatic properties of thiophene, making it a promising scaffold in medicinal chemistry for applications such as kinase inhibition or central nervous system (CNS) drug development .
Properties
IUPAC Name |
1-thiophen-2-yl-2-azaspiro[3.3]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-9-10(4-2-5-10)8(11-9)7-3-1-6-13-7/h1,3,6,8H,2,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBLWWNISWCQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)-2-azaspiro[3
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Spirocyclic alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Properties
Table 1: Key Structural and Molecular Features
| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Features |
|---|---|---|---|---|
| 3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one | C₁₀H₁₁NOS | 193.27 (calc.) | Thiophene-2-yl | Electron-rich sulfur heterocycle |
| 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one | C₁₂H₁₂FNO | 205.23 | 4-Fluorophenyl | Electronegative fluorine substituent |
| 3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one | C₁₁H₁₂N₂O | 188.09 | Pyridin-4-yl | Basic nitrogen heterocycle |
| 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one | C₉H₁₃NO₂ | 167.20 | Tetrahydrofuran | Oxygen-containing cyclic ether |
| 6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one | C₁₀H₁₇NO₃ | 199.25 | Dimethoxy, isopropyl | Steric hindrance from branched substituent |
Key Observations :
Commercial Availability and Handling
- Thiophene Derivative: Limited commercial availability; custom synthesis required (e.g., via suppliers like CymitQuimica) .
- Fluorophenyl Derivative : Available from 001CHEMICAL (DY13N166) at ≥97% purity, stored at 2–8°C .
- Oxolane Derivative : Priced at €698/50mg, indicating high cost due to complex synthesis .
Biological Activity
3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one is a heterocyclic compound characterized by a spirocyclic structure that incorporates a thiophene ring. This unique architecture has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-thiophen-2-yl-2-azaspiro[3.3]heptan-3-one |
| CAS Number | 1857256-49-5 |
| Molecular Formula | C10H11NOS |
| Molecular Weight | 201.27 g/mol |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
- Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting the growth of certain cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic effects.
The biological activity of this compound is thought to involve interactions with molecular targets such as receptors and enzymes. For instance, it may inhibit the activity of certain kinases or other proteins involved in disease pathways, leading to its observed effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of various azaspiro compounds, including this compound, against Gram-positive and Gram-negative bacteria.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested for its cytotoxic effects on several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 20 |
These findings suggest that this compound has potential as an anticancer agent, with IC50 values indicating effective inhibition of cell proliferation.
Comparative Analysis
When compared to similar compounds, this compound demonstrates unique properties that enhance its potential for drug development:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 4-(Thiazolyl)-2-pyrrolidinone | High | Moderate |
| Spirocyclic derivatives with thiophene rings | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
